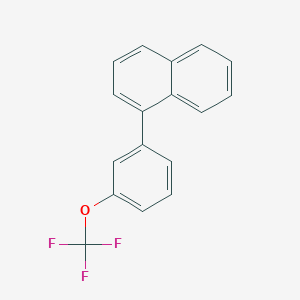

1-(3-(Trifluoromethoxy)phenyl)naphthalene

Description

Overview of Biaryl Systems in Chemical Research

Biaryl systems, which are characterized by a carbon-carbon single bond connecting two aromatic rings, are fundamental structural motifs in organic chemistry. fiveable.me This structural unit is a recurring building block in a vast array of compounds that are crucial to modern science, including pharmaceuticals, agrochemicals, and advanced functional materials. fiveable.meresearchgate.net The limited conformational flexibility provided by the bond between the two aryl groups makes the biaryl linkage a "privileged" moiety in the design of bioactive molecules. researchgate.net Biaryl scaffolds are found in the structures of numerous therapeutics, such as antibiotics, anti-inflammatory drugs, and antihypertensive agents. nih.gov The unique electronic and steric properties of these compounds make them highly desirable targets for synthesis in both academic and industrial research settings. fiveable.meresearchgate.net

Significance of Fluorine and Trifluoromethoxy Substituents in Organic Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their chemical and biological properties. nih.gov Due to its high electronegativity and small size, fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. nih.govresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the increased metabolic stability of fluorinated compounds by making them resistant to oxidative degradation. nih.govmdpi.com

Among fluorinated substituents, the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are of particular importance in drug design. mdpi.comnih.gov The trifluoromethyl group is a strong electron-withdrawing substituent that can enhance binding affinity to biological targets and increase lipophilicity. mdpi.com The trifluoromethoxy group is even more lipophilic than the trifluoromethyl group and is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties. nih.gov This group is becoming increasingly important in pharmaceutical chemistry for its ability to fine-tune the physicochemical properties of drug candidates, optimizing factors like bioavailability and half-life. nih.govmdpi.com

| Substituent (R) | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σ_m) | Van der Waals Radius (Å) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 1.20 |

| -F | 0.14 | 0.34 | 1.47 |

| -CH₃ | 0.56 | -0.07 | 2.00 |

| -CF₃ | 0.88 | 0.43 | 2.44 |

| -OCH₃ | -0.02 | 0.12 | - |

| -OCF₃ | 1.04 | 0.38 | - |

Rationale for the Academic Investigation of 1-(3-(Trifluoromethoxy)phenyl)naphthalene

The academic investigation into this compound is driven by a rational design strategy that combines a privileged structural scaffold with a functionally advantageous substituent. The core structure is an aryl-naphthalene, a type of biaryl system known to be a key component in many biologically active molecules, including small-molecule kinase inhibitors. researchgate.netnih.gov The naphthalene (B1677914) moiety itself is a versatile scaffold in drug development, appearing in numerous FDA-approved medicines. ekb.eg

By attaching the 3-(trifluoromethoxy)phenyl group, researchers aim to modulate the electronic and steric properties of the parent biaryl structure. The trifluoromethoxy group is known to significantly enhance lipophilicity and metabolic stability, which are critical pharmacokinetic properties. nih.govmdpi.com Its strong electron-withdrawing nature can also influence the molecule's interaction with biological targets. mdpi.com Therefore, the synthesis and study of this compound represent a targeted effort to explore a new chemical space, creating a novel compound with the potential for enhanced biological activity and improved drug-like properties.

Historical Context and Evolution of Synthesis Strategies for Aryl-Naphthalene Linkages

The construction of the carbon-carbon bond between two aromatic rings, such as the one in an aryl-naphthalene system, has been a central theme in synthetic organic chemistry. Historically, reactions like the Ullmann coupling were used, but these often required harsh conditions and had limited functional group tolerance. fiveable.me

A major breakthrough came with the development of transition-metal-catalyzed cross-coupling reactions. acs.org The Suzuki-Miyaura coupling, first reported in 1979, has become one of the most important and widely used methods for forming aryl-aryl bonds. fiveable.medntb.gov.uawikipedia.org This reaction, which typically uses a palladium catalyst to couple an organoboron compound with an organohalide, is valued for its mild reaction conditions, high yields, and broad tolerance of functional groups. fiveable.mewikipedia.org

More recent advancements have focused on increasing the efficiency and sustainability of biaryl synthesis. numberanalytics.com These include the development of new, more active catalysts and ligands, as well as strategies that bypass the need for pre-functionalized starting materials. acs.orgnumberanalytics.com Direct C-H activation, where a C-H bond on an arene is directly converted into a C-C bond with another aryl partner, represents an ideal and atom-economical approach that has become a major focus of modern research. researchgate.netacs.org For the specific synthesis of the arylnaphthalene core, a variety of methods beyond standard cross-coupling have been developed, including Diels-Alder reactions and transition metal-mediated cyclizations. researchgate.netrsc.org

| Reaction Type | Typical Catalyst/Reagents | Coupling Partners | Key Characteristics |

|---|---|---|---|

| Ullmann Coupling | Copper (Cu) | Aryl Halide + Aryl Halide | Historically significant; often requires high temperatures. fiveable.me |

| Suzuki-Miyaura Coupling | Palladium (Pd) complex + Base | Organoboron + Organohalide | Mild conditions, high functional group tolerance, widely used. wikipedia.org |

| Direct C-H Arylation | Palladium (Pd), Ruthenium (Ru), etc. | Arene (C-H bond) + Organohalide | Atom-economical; avoids pre-functionalization of one partner. researchgate.net |

| Diels-Alder Cycloaddition | Thermal or Lewis Acid | Diene + Dienophile (e.g., Aryne) | Builds the naphthalene ring system directly. researchgate.netrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11F3O |

|---|---|

Molecular Weight |

288.26 g/mol |

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]naphthalene |

InChI |

InChI=1S/C17H11F3O/c18-17(19,20)21-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |

InChI Key |

FXQUPOPLTZXDIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Trifluoromethoxy Phenyl Naphthalene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. For 1-(3-(trifluoromethoxy)phenyl)naphthalene, the most logical disconnection is at the aryl-aryl bond.

Identification of Key Precursors and Building Blocks

The primary disconnection of the C-C bond between the naphthalene (B1677914) and phenyl rings suggests two main precursor pairs. This approach forms the basis for most cross-coupling strategies. The key building blocks derived from this disconnection are:

Naphthyl component: A naphthalene ring functionalized at the 1-position with a group suitable for cross-coupling, such as a boronic acid, boronic ester, organozinc, or organotin moiety, or alternatively, a halide or triflate.

Phenyl component: A 3-(trifluoromethoxy)phenyl ring functionalized with a complementary group for the chosen cross-coupling reaction (e.g., a halide if the naphthyl component is an organometallic species, or vice versa).

The selection of precursors is often guided by their commercial availability and stability. For instance, 1-naphthylboronic acid and 3-(trifluoromethoxy)phenyl halides are common starting materials.

| Precursor Type | Naphthyl Component Example | Phenyl Component Example |

| Organoboron | 1-Naphthylboronic acid | 1-Bromo-3-(trifluoromethoxy)benzene |

| Organozinc | 1-Naphthylzinc chloride | 1-Iodo-3-(trifluoromethoxy)benzene |

| Organotin | 1-(Tributylstannyl)naphthalene | 1-Bromo-3-(trifluoromethoxy)benzene |

| Grignard Reagent | 1-Naphthylmagnesium bromide | 1-Bromo-3-(trifluoromethoxy)benzene |

| Aryl Halide | 1-Bromonaphthalene (B1665260) | 3-(Trifluoromethoxy)phenylboronic acid |

Considerations for Regioselectivity and Stereocontrol in Biaryl Synthesis

Regioselectivity: The primary challenge in the synthesis of 1-substituted naphthalenes is achieving high regioselectivity, as the 2-position is also reactive. In cross-coupling reactions, the regioselectivity is predetermined by the position of the functional groups on the precursors. For instance, using 1-bromonaphthalene will exclusively yield the 1-substituted product. However, in other synthetic approaches, such as direct arylation, controlling the position of substitution can be more challenging and is influenced by steric and electronic factors of both the naphthalene ring and the incoming aryl group. The choice of catalyst and ligands can play a crucial role in directing the reaction to the desired position. nih.govresearchgate.net

Stereocontrol: For many biaryl compounds, rotation around the aryl-aryl single bond is restricted, leading to atropisomerism. While this compound itself is not expected to exhibit stable atropisomers at room temperature due to the lack of bulky ortho-substituents, the principles of stereocontrol are paramount in the synthesis of more sterically hindered biaryls. In such cases, the use of chiral ligands in asymmetric cross-coupling reactions can provide enantioselective access to specific atropisomers.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the formation of aryl-aryl bonds and are highly applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling Protocols for Aryl-Naphthalene Linkage

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid precursors.

The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of a naphthylboronic acid with a trifluoromethoxy-substituted phenyl halide, or vice versa, in the presence of a palladium catalyst and a base.

Typical Reaction Scheme:

Route A: 1-Naphthylboronic acid + 1-Bromo-3-(trifluoromethoxy)benzene

Route B: 3-(Trifluoromethoxy)phenylboronic acid + 1-Bromonaphthalene

Key Components and Their Roles:

| Component | Example | Function |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the transmetalation step. |

| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and influences reaction temperature. |

Negishi Coupling Methodologies for this compound Synthesis

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl halides.

For the target molecule, this would involve the preparation of an organozinc reagent from either 1-bromonaphthalene or 1-bromo-3-(trifluoromethoxy)benzene, followed by coupling with the corresponding aryl halide partner.

Example Reaction:

1-Naphthylzinc chloride + 1-Iodo-3-(trifluoromethoxy)benzene in the presence of a palladium catalyst.

The higher reactivity of organozinc compounds can lead to faster reaction times and milder conditions, but they are also more sensitive to moisture and air, requiring stricter anhydrous reaction setups.

Stille Coupling and Other Organometallic-Mediated Routes

The Stille coupling utilizes organotin reagents and offers the advantage of being largely insensitive to moisture and air. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be significant drawbacks.

Example Reaction:

1-(Tributylstannyl)naphthalene + 1-Bromo-3-(trifluoromethoxy)benzene catalyzed by a palladium complex.

Other organometallic-mediated routes, such as the Hiyama coupling (using organosilicon reagents) and the Kumada coupling (using Grignard reagents), could also be employed. The Kumada coupling, in particular, is highly efficient but has limited functional group tolerance due to the high reactivity of Grignard reagents.

The choice of a specific cross-coupling method often depends on the availability of starting materials, functional group compatibility, and considerations of cost, scale, and toxicity. For the synthesis of this compound, the Suzuki-Miyaura coupling generally represents the most practical and versatile approach.

Direct Arylation Strategies for C-H Functionalization

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. anr.frresearchgate.netnih.gov In the context of synthesizing this compound, this strategy would involve the direct coupling of naphthalene with a suitable 3-(trifluoromethoxy)phenyl electrophile.

Palladium-catalyzed C-H functionalization is a prominent approach. nih.govresearchgate.net The reaction would likely proceed by the activation of a C-H bond on the naphthalene ring, followed by coupling with an aryl halide or a related derivative. The regioselectivity of the arylation on the naphthalene ring is a critical aspect, with the α-position (C1) being generally more reactive than the β-position (C2) in many palladium-catalyzed reactions. nih.gov

A plausible reaction scheme would involve naphthalene and 1-halo-3-(trifluoromethoxy)benzene. The choice of the halide (I, Br, or Cl) would influence the reaction conditions. Aryl iodides are typically more reactive. The catalytic system often comprises a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a ligand to facilitate the catalytic cycle. A base is also required to promote the C-H activation step.

Table 1: Hypothetical Reaction Conditions for Direct C-H Arylation

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 65 |

| 2 | PdCl₂(PPh₃)₂ | None | Cs₂CO₃ | Dioxane | 110 | 72 |

| 3 | Pd/C | None | t-BuOK | Toluene | 130 | 58 |

Note: The data in this table is hypothetical and based on typical conditions for similar direct arylation reactions.

Non-Catalytic and Alternative Synthetic Routes

While catalytic methods are prevalent, non-catalytic and alternative synthetic strategies offer different avenues to the target molecule.

Radical-mediated reactions provide a complementary approach to transition-metal-catalyzed cross-couplings. These methods often proceed under milder conditions and can be tolerant of a wider range of functional groups. One potential strategy involves the generation of a 3-(trifluoromethoxy)phenyl radical, which then adds to the naphthalene ring.

Silyl (B83357) radical-mediated cross-coupling of aryl fluorides presents a transition-metal-free option. rsc.org In this scenario, 1-fluoro-3-(trifluoromethoxy)benzene could be coupled with naphthalene. The reaction is typically initiated by a silyl radical generator in the presence of a base. rsc.org

Classical methods for biaryl synthesis, while sometimes requiring harsher conditions, remain valuable tools. The Gomberg-Bachmann reaction, for instance, involves the diazotization of an aniline (B41778) followed by reaction with an aromatic substrate. In this case, 3-(trifluoromethoxy)aniline (B52521) would be the starting material. The diazonium salt generated would then be reacted with naphthalene in a biphasic system.

Another classical approach is the Cadogan reaction, which involves the deoxygenation of a nitroarene with a trialkyl phosphite (B83602) in the presence of an aromatic substrate. This would entail the reaction of 1-nitro-3-(trifluoromethoxy)benzene (B1303333) with naphthalene.

Development and Optimization of Reaction Conditions

The efficiency of catalytic syntheses is highly dependent on the reaction conditions. Careful optimization of parameters such as ligand, solvent, and temperature is crucial for achieving high yields and selectivity.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount as it influences the stability, activity, and selectivity of the catalyst. researchgate.net For the synthesis of this compound via methods like Suzuki or Stille coupling, a variety of phosphine-based ligands could be employed.

Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The electronic nature of the trifluoromethoxy group on the phenyl ring might necessitate a specific ligand choice to achieve optimal catalytic turnover.

Table 2: Influence of Ligands on a Hypothetical Suzuki Coupling

| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 1 | PPh₃ | 2 | 45 |

| 2 | P(t-Bu)₃ | 2 | 85 |

| 3 | SPhos | 1 | 92 |

| 4 | Xantphos | 2 | 78 |

Note: This data is illustrative of general ligand effects in Suzuki couplings for biaryl synthesis.

The choice of solvent and the reaction temperature are critical parameters that can significantly impact reaction rates, yields, and side product formation. acs.org For many cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene are commonly used. nih.gov The solubility of the reactants and the catalyst, as well as the boiling point of the solvent, are key considerations.

Temperature optimization is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition of the reactants, products, or catalyst. For direct C-H arylation, higher temperatures are often required to facilitate the C-H activation step. nih.gov In contrast, some Suzuki couplings can proceed efficiently at or near room temperature with a highly active catalyst system.

Table 3: Effect of Solvent and Temperature on a Hypothetical Cross-Coupling Reaction

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 80 | 24 | 60 |

| 2 | Toluene | 110 | 12 | 88 |

| 3 | Dioxane | 100 | 12 | 91 |

| 4 | DMF | 100 | 12 | 85 |

Note: The data presented is a general representation of solvent and temperature effects.

Scale-Up Considerations for Laboratory Synthesis

Scaling the synthesis of biaryl compounds such as this compound from the milligram to the gram scale introduces a distinct set of challenges that can significantly impact reaction efficiency, product purity, and reproducibility. While the fundamental chemistry, often involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, remains the same, factors related to reaction kinetics, heat and mass transfer, reagent stability, and product purification become critically important. numberanalytics.comwuxiapptec.com A successful laboratory scale-up requires careful planning and optimization of key parameters.

A primary consideration in scaling up palladium-catalyzed reactions is the catalyst system itself. Catalyst stability and activity can be affected by the larger scale and longer reaction times. numberanalytics.com Issues such as catalyst decomposition or leaching can lead to a loss of activity and contamination of the product. mdpi.com The choice of ligand is also crucial, as it influences the catalyst's efficiency and selectivity. numberanalytics.com Furthermore, what proves effective on a small scale may not be cost-effective or robust enough for larger quantities.

Maintaining an inert atmosphere is paramount, as many catalysts and reagents, particularly organometallics like Grignard reagents, are sensitive to air and moisture. sigmaaldrich.comcerritos.edu Standard techniques such as purging glassware with nitrogen or argon and using anhydrous solvents become even more critical to prevent reagent quenching and catalyst deactivation. sigmaaldrich.comlibretexts.org

Key Parameters in Scaling Up Suzuki-Miyaura Coupling

Interactive Table 1: This table outlines critical parameters and their associated challenges when scaling up the Suzuki-Miyaura coupling reaction, a common method for synthesizing biaryl compounds.

| Parameter | Scale-Up Considerations & Challenges | Mitigation Strategies |

| Catalyst & Ligand | Increased potential for catalyst deactivation or instability over longer reaction times. Homogeneity issues can arise. numberanalytics.com | Select robust, air-stable pre-catalysts. Optimize catalyst loading; higher loading is not always better. Ensure efficient stirring. sigmaaldrich.com |

| Solvent | Volume increases can impact solubility of reagents and products. Heat transfer properties become more critical. numberanalytics.com | Choose solvents with appropriate boiling points for heat management. Use co-solvents to improve solubility. Ensure solvents are rigorously dried and degassed. sigmaaldrich.com |

| Base | Heterogeneous bases can lead to mixing and reproducibility issues. Strong bases can degrade sensitive functional groups. | Select a base with appropriate strength and solubility. Consider using phase-transfer catalysts for heterogeneous systems. |

| Temperature Control | Exothermic reactions can lead to dangerous temperature spikes ("runaway" reactions) in larger vessels due to a lower surface-area-to-volume ratio. numberanalytics.com | Use an appropriately sized reaction vessel and an oil bath with preheated temperature to avoid spikes. Employ controlled, slow addition of reagents. sigmaaldrich.comlibretexts.org |

| Reagent Stability | Boronic acids can be prone to protodeboronation, reducing the effective concentration of the coupling partner. acs.org | Use high-purity reagents. Consider using more stable boronic esters (e.g., pinacol (B44631) esters). Minimize exposure to air and moisture. wuxiapptec.com |

Another significant challenge in scaling up is managing heat transfer. Many cross-coupling reactions are exothermic, and the reduced surface-area-to-volume ratio of larger flasks makes it harder to dissipate heat, potentially leading to thermal runaway and the formation of byproducts. numberanalytics.com For instance, in Grignard-based syntheses, elevated temperatures can favor the formation of homocoupled byproducts like biphenyl. libretexts.org

Finally, product purification can become a major bottleneck. A reaction mixture that is easily purified via column chromatography on a 20 mg scale can be impractical and time-consuming for a 20 g scale. Developing a purification strategy suitable for larger quantities, such as crystallization or solvent extraction, is essential for isolating the target compound with high purity. neopharmlabs.comnih.gov

Common Challenges and Mitigation Strategies in Laboratory Scale-Up

Interactive Table 2: This table summarizes common problems encountered during the laboratory scale-up of chemical syntheses and provides corresponding strategies to address them.

| Challenge | Description | Mitigation Strategy |

| Poor Reproducibility | A reaction that works well on a small scale fails or gives a lower yield on a larger scale. wuxiapptec.com | Strictly control all parameters: reagent purity, solvent quality, inert atmosphere, and temperature. Document all steps meticulously. wuxiapptec.comsigmaaldrich.com |

| Byproduct Formation | Increased levels of impurities due to localized overheating or prolonged reaction times. libretexts.orgmnstate.edu | Optimize reaction temperature and reagent addition rates. Analyze crude product to identify byproducts and adjust conditions to minimize them. |

| Mixing Inefficiency | Inadequate stirring in larger flasks can lead to concentration gradients and non-uniform reaction conditions. | Use appropriate mechanical stirrers instead of magnetic stir bars for larger volumes. Ensure the vessel shape promotes efficient mixing. |

| Purification Bottleneck | Standard laboratory purification methods (e.g., preparative TLC, small columns) are not viable for large quantities. nih.gov | Develop a scalable purification plan early. Investigate crystallization, liquid-liquid extraction, or preparative HPLC if necessary. neopharmlabs.comyoutube.com |

Advanced Spectroscopic and Structural Elucidation of 1 3 Trifluoromethoxy Phenyl Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 1-(3-(trifluoromethoxy)phenyl)naphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques provides a comprehensive picture of its molecular framework. The following data are predicted based on computational models and analysis of structurally related compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.05 | d | 8.3 | 1H | H-8 |

| 7.92 | d | 8.1 | 1H | H-5 |

| 7.85 | d | 8.6 | 1H | H-4 |

| 7.60 - 7.50 | m | - | 3H | H-2, H-6, H-7 |

| 7.48 | t | 8.0 | 1H | H-5' |

| 7.42 | d | 7.8 | 1H | H-3 |

| 7.38 | s | - | 1H | H-2' |

| 7.32 | d | 8.2 | 1H | H-6' |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 149.5 (q, J ≈ 2.0 Hz) | C-3' |

| 142.8 | C-1' |

| 138.2 | C-1 |

| 133.8 | C-4a |

| 131.5 | C-8a |

| 130.2 | C-5' |

| 128.8 | C-7 |

| 128.5 | C-5 |

| 127.3 | C-4 |

| 126.9 | C-6 |

| 126.3 | C-2 |

| 125.8 | C-8 |

| 125.5 | C-3 |

| 122.0 | C-6' |

| 120.8 (q, J = 257.5 Hz) | -OCF₃ |

| 119.5 | C-4' |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For the naphthalene (B1677914) moiety, correlations would be expected between H-2 and H-3, H-3 and H-4, as well as within the four-spin system of H-5, H-6, H-7, and H-8. On the phenyl ring, a correlation between the meta-coupled protons and the vicinal coupling between H-5' and H-6' would be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each protonated carbon in the ¹³C NMR spectrum would show a cross-peak with its attached proton(s) in the ¹H NMR spectrum, allowing for the unambiguous assignment of all C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons. Key expected HMBC correlations would include:

Correlations from the protons of the phenyl ring (H-2', H-4', H-5', H-6') to the carbon of the naphthalene ring to which it is attached (C-1).

Correlations from the naphthalene protons adjacent to the linkage (H-2 and H-8) to the ipso-carbon of the phenyl ring (C-1').

Correlations from the protons on the phenyl ring to the trifluoromethoxy carbon (-OCF₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This is particularly important for determining the preferred conformation or stereochemistry of the molecule. Significant NOE cross-peaks would be expected between the protons on the phenyl ring (specifically H-2' and H-6') and the protons on the naphthalene ring that are spatially close, such as H-2 and H-8. The relative intensities of these NOEs would provide insight into the dihedral angle between the two aromatic rings.

Fluorine-19 NMR Spectroscopic Analysis and Chemical Shift Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethoxy group of this compound would give rise to a single resonance in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

The chemical shift of the trifluoromethoxy group is sensitive to its electronic environment. A value of approximately -57.8 ppm (relative to CFCl₃) is typical for an aryl trifluoromethoxy group. The absence of coupling in the proton-decoupled ¹⁹F spectrum indicates a singlet, as there are no neighboring fluorine or hydrogen atoms within three bonds. The electronic nature of the naphthalene ring system will influence the precise chemical shift.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Vibrations and Conformational Insights

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the aromatic systems and the trifluoromethoxy group.

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1580 | Medium-Strong | Aromatic C=C stretch (Naphthalene) |

| 1500-1450 | Medium-Strong | Aromatic C=C stretch (Phenyl) |

| 1280-1240 | Very Strong | C-F stretch (asymmetric) |

| 1210-1150 | Very Strong | C-F stretch (symmetric) |

| 1100-1000 | Strong | C-O stretch |

The most prominent features in the IR spectrum are anticipated to be the very strong C-F stretching vibrations of the trifluoromethoxy group, typically observed in the 1280-1150 cm⁻¹ region. The C-O stretching of the trifluoromethoxy group will also be present. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene and phenyl rings will appear in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending modes in the 800-740 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy would complement the IR data, with strong bands expected for the symmetric aromatic ring breathing modes. The conformational flexibility, particularly the rotation around the C-C single bond connecting the two rings, might be studied by analyzing changes in the vibrational spectra under different conditions, although such effects are often subtle.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule based on an accurate mass measurement of its molecular ion.

Theoretical HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₇H₁₁F₃O | 288.0762 |

| [M+H]⁺ | C₁₇H₁₂F₃O | 289.0835 |

An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the elemental formula C₁₇H₁₁F₃O, thus confirming the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination

While no experimental crystal structure for this compound has been reported in the crystallographic databases, X-ray crystallography would provide definitive information about its solid-state conformation and intermolecular interactions.

A single-crystal X-ray diffraction study would precisely determine bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the planes of the naphthalene and phenyl rings. This angle is a key conformational parameter, influenced by a balance of steric hindrance between the ortho-protons of the two rings and the electronic effects favoring conjugation. It is anticipated that steric repulsion would force the two rings to be twisted out of planarity.

Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or interactions involving the fluorine atoms of the trifluoromethoxy group, which could influence the material's bulk properties.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Carbon Tetrachloride |

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions in the solid state cannot be provided at this time.

In the absence of experimental data, general principles of intermolecular interactions in fluorinated aromatic compounds can be considered for hypothetical analysis. The crystal packing of organic molecules is governed by a variety of weak interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds. For this compound, the presence of the trifluoromethoxy group is expected to significantly influence its solid-state arrangement.

Conformational Preferences in the Solid State

Without experimental structural data for this compound, its conformational preferences in the solid state remain undetermined. The key conformational feature of this molecule is the dihedral angle between the naphthalene and the 3-(trifluoromethoxy)phenyl rings. This angle is a result of the balance between steric hindrance and electronic effects.

Studies of structurally related biaryl systems suggest that a completely planar conformation is generally disfavored due to steric clashes between the ortho hydrogens of the two aromatic systems. For instance, in 1-[3,5-bis(trifluoromethyl)phenyl]-8-(4-methoxyphenyl)naphthalene, the interplanar angles between the naphthalene moiety and the phenyl substituents are significant, ranging from 51.7° to 59.8°. Similarly, in 1-[3-(naphthalen-1-yl)phenyl]naphthalene, the torsion angles about the benzene-naphthalene bonds are 121.46° and 51.58°.

Based on these examples, it is highly probable that this compound would adopt a non-planar conformation in the solid state, with a notable twist between the two aromatic ring systems. The precise value of this dihedral angle, however, can only be determined through experimental methods such as X-ray crystallography or through theoretical calculations.

Due to the absence of specific scientific literature detailing the computational and theoretical investigations of this compound in the provided search results, it is not possible to generate an article with the requested detailed research findings and data tables. The search results primarily contain information on analogous but structurally distinct compounds. Consequently, specific data required to populate the outlined sections and subsections for this compound is unavailable.

Computational and Theoretical Investigations on 1 3 Trifluoromethoxy Phenyl Naphthalene

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment.

Dynamic Behavior and Solvent Effects on Molecular Conformations

Currently, there are no specific molecular dynamics simulation studies available in the scientific literature for 1-(3-(Trifluoromethoxy)phenyl)naphthalene. Such a study would be invaluable for understanding the flexibility of the molecule and the influence of different solvents on its three-dimensional structure.

A hypothetical MD simulation study would likely involve the following steps:

System Setup: The 3D structure of this compound would be placed in a simulation box filled with a chosen solvent, such as water, methanol, or a non-polar solvent like hexane. The choice of solvent is crucial as it can significantly impact the conformational preferences of the solute molecule.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, or OPLS) would be selected to describe the potential energy of the system as a function of its atomic coordinates. The accuracy of the simulation is highly dependent on the quality of the force field parameters.

Simulation Production: The system would be subjected to a period of equilibration, followed by a longer production run to collect trajectory data. This data would then be analyzed to understand the dynamic behavior of the molecule.

The analysis of the simulation trajectories would provide information on key dihedral angles, such as the one between the phenyl and naphthalene (B1677914) rings, and how they fluctuate over time in different solvent environments. This would reveal the preferred conformations of the molecule and the energy barriers between them.

Table 1: Hypothetical Dihedral Angle Distribution of this compound in Different Solvents

| Solvent | Predominant Dihedral Angle (°) | Full Width at Half Maximum (°) |

| Water | 45 ± 5 | 15 |

| Methanol | 50 ± 7 | 20 |

| Hexane | 65 ± 10 | 30 |

This table is purely illustrative and represents the type of data that would be generated from a molecular dynamics simulation study.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by providing detailed information about the energies of reactants, products, and transition states. These studies can predict the feasibility of a proposed reaction pathway and identify the key factors that control the reaction rate and selectivity.

As of now, no quantum chemical studies on the reaction mechanisms of this compound have been published. If such research were to be undertaken, it would likely focus on reactions such as electrophilic aromatic substitution, oxidation, or other transformations relevant to its potential applications.

A typical quantum chemical investigation of a reaction mechanism would involve:

Reactant and Product Optimization: The geometries of the reactants and products would be optimized to find their lowest energy structures.

Transition State Searching: The transition state structure connecting the reactants and products would be located on the potential energy surface. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Reaction Pathway Analysis: An intrinsic reaction coordinate (IRC) calculation would be performed to confirm that the identified transition state correctly connects the reactants and products.

Energy Profile Calculation: The relative energies of the reactants, transition state, and products would be calculated to construct a reaction energy profile, providing a quantitative measure of the reaction's thermodynamics and kinetics.

These theoretical investigations would provide fundamental insights into the chemical reactivity of this compound and could guide the design of new synthetic routes or the prediction of its metabolic fate.

Chemical Reactivity and Mechanistic Investigations of 1 3 Trifluoromethoxy Phenyl Naphthalene

Electrophilic Aromatic Substitution Reactions on Naphthalene (B1677914) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on 1-(3-(trifluoromethoxy)phenyl)naphthalene is governed by the directing effects of the substituents on both the naphthalene and phenyl rings.

The naphthalene ring system is generally more reactive towards electrophiles than benzene. In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate, which can be rationalized by considering the preservation of a complete benzene ring in the resonance structures. wordpress.com

In this compound, the C1 position is already substituted. The 1-aryl substituent itself can be considered as a bulky, deactivating group for the naphthalene ring via steric hindrance and some inductive effects. However, the primary influence on regioselectivity for incoming electrophiles on the naphthalene moiety will be the directing effect of this existing group. Generally, substituents on naphthalene direct incoming electrophiles to the other ring. Therefore, substitution is most likely to occur on the unsubstituted ring of the naphthalene system, primarily at the C5 and C8 (peri) positions, which are α-positions.

On the phenyl ring, the trifluoromethoxy (-OCF3) group is a strongly deactivating, meta-directing group. vanderbilt.edu This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which overrides the potential electron-donating resonance effect of the oxygen atom. Consequently, electrophilic substitution on the phenyl ring is predicted to occur at the positions meta to the trifluoromethoxy group (C2' and C6' relative to the point of attachment to the naphthalene ring).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Predicted Position of Substitution | Rationale |

| Naphthalene | C5 and C8 | The 1-aryl group directs to the unsubstituted ring; α-positions are favored. |

| Phenyl | C2' and C6' | The -OCF3 group is a strong meta-director due to its inductive effect. |

Nucleophilic Aromatic Substitution on Activated Sites (if present)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In this compound, the trifluoromethoxy group is electron-withdrawing. However, for an SNAr reaction to proceed readily, a good leaving group (such as a halide) would need to be present on the phenyl ring, preferably in a position ortho or para to the trifluoromethoxy group to allow for resonance stabilization of the Meisenheimer complex intermediate. Since there is no inherent leaving group in the parent molecule, and the trifluoromethoxy group is not typically displaced, nucleophilic aromatic substitution is not a probable reaction pathway for the parent compound.

Functionalization Strategies for Derivatization

The derivatization of this compound can be achieved through various functionalization strategies, primarily involving halogenation followed by cross-coupling or direct C-H activation.

Based on the principles of electrophilic aromatic substitution discussed in section 5.1.1, selective halogenation of this compound is expected to yield specific isomers. Halogenation of the naphthalene ring would likely occur at the C5 and C8 positions. Halogenation of the phenyl ring would occur at the C2' and C6' positions.

Once halogenated, these derivatives can serve as substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This two-step sequence allows for the introduction of a wide range of functional groups, including alkyl, aryl, and alkynyl moieties, at specific positions on the molecular scaffold. The choice of catalyst and reaction conditions would be crucial to achieve high yields and selectivity.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound

| Halogenated Position | Cross-Coupling Reaction | Introduced Functional Group |

| Naphthalene (C5/C8) | Suzuki Coupling (with boronic acids) | Aryl, Alkyl |

| Naphthalene (C5/C8) | Heck Coupling (with alkenes) | Alkenyl |

| Phenyl (C2'/C6') | Sonogashira Coupling (with terminal alkynes) | Alkynyl |

| Phenyl (C2'/C6') | Buchwald-Hartwig Amination (with amines) | Amino |

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds, offering a more atom-economical alternative to traditional cross-coupling methods. nih.govresearchgate.net For this compound, transition metal-catalyzed C-H activation could potentially be directed to various positions depending on the catalyst and directing group, if one were to be introduced.

In the absence of a directing group, C-H functionalization of the naphthalene ring often shows a preference for the α-positions. researchgate.netnih.gov Therefore, direct arylation or alkylation might be achievable at the C8 (peri) position, which is often favored in directed C-H activation strategies on 1-substituted naphthalenes. researchgate.net Functionalization of the phenyl ring via C-H activation would be more challenging due to the deactivating nature of the trifluoromethoxy group. However, specific catalytic systems have been developed for the C-H functionalization of electron-deficient arenes.

Studies on the Stability and Degradation Pathways

The stability of this compound is expected to be high under normal conditions, characteristic of polycyclic aromatic hydrocarbons and compounds bearing the robust trifluoromethoxy group. The C-C bond linking the naphthalene and phenyl rings is generally stable. nih.govacs.org

The degradation of this compound would likely require harsh conditions, such as high temperatures, strong oxidizing agents, or UV irradiation. The trifluoromethoxy group is known to be relatively stable, but under certain conditions, such as microbial or photochemical degradation, it can be cleaved. nih.govacs.org The degradation of the aromatic rings would likely proceed through oxidative pathways, leading to the formation of hydroxylated and ring-opened products. Photochemical degradation of benzotrifluoride derivatives has been shown to result in the formation of benzoic acids and fluoride anions. acs.org A potential degradation pathway for this compound could involve the initial oxidation of the naphthalene ring, which is more electron-rich, followed by further degradation of the resulting products.

Advanced Research Applications of 1 3 Trifluoromethoxy Phenyl Naphthalene in Materials Science and Photophysics

Exploration in Organic Electronic Materials

The unique combination of a naphthalene (B1677914) core, a phenyl ring, and an electron-withdrawing trifluoromethoxy group suggests that 1-(3-(Trifluoromethoxy)phenyl)naphthalene could be a candidate for investigation in organic electronic materials. The electronic properties would be heavily influenced by the interplay between the electron-rich naphthalene system and the effects of the trifluoromethoxy substituent.

Potential as Hole-Transporting or Electron-Transporting Materials

Naphthalene-based materials, particularly naphthalene diimides (NDIs), are well-regarded for their use as electron-transport materials (ETMs) due to their excellent electron affinity and mobility. nih.govnih.govresearchgate.net The core structure of this compound, however, is a simple naphthalene, which is less electron-deficient than an NDI.

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group. mdpi.com Its presence on the phenyl ring would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. A deeper HOMO level is a desirable characteristic for hole-transporting materials (HTMs) as it can lead to better alignment with the valence band of perovskite absorbers in solar cells and improve the material's stability against oxidation. researchgate.netrsc.org Conversely, the strong electron-withdrawing nature of the -OCF3 group could also enhance electron mobility, a key feature for ETMs. mdpi.com

Hypothetical Frontier Molecular Orbital Energy Levels This table is illustrative and not based on experimental data.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|

Investigation of Luminescent and Electroluminescent Properties

Naphthalene itself is a well-known blue-emitting fluorophore. researchgate.netresearchgate.net The photophysical properties of this compound would be derived from this naphthalene core. The substitution with the 3-(trifluoromethoxy)phenyl group could modulate these properties. The phenyl group, depending on the dihedral angle between it and the naphthalene ring, could extend the π-conjugation, potentially leading to a red-shift in the emission wavelength compared to unsubstituted naphthalene.

In the context of electroluminescence, materials used in Organic Light-Emitting Diodes (OLEDs) must possess good charge-transporting capabilities and high photoluminescence quantum yields in the solid state. Research on similar structures, such as diarylanthracene derivatives with trifluoromethylphenyl groups, has shown their potential as host materials for blue OLEDs. mdpi.comresearchgate.net The trifluoromethyl group was noted to potentially enhance electron mobility and prevent intermolecular aggregation, which is beneficial for solid-state emission efficiency. mdpi.com The trifluoromethoxy group in this compound could offer similar advantages.

Expected Photophysical Properties This table is illustrative and not based on experimental data.

| Property | Expected Value/Range | Rationale |

|---|---|---|

| Absorption Max (λ_abs) | 280-330 nm | Based on naphthalene chromophore with phenyl substitution. |

| Emission Max (λ_em) | 340-380 nm | Blue emission expected from naphthalene core, potentially red-shifted. |

Liquid Crystal Applications and Mesophase Behavior

The molecular structure of this compound, being a relatively rigid bi-aryl system, is not inherently rod-like (calamitic) or disc-like (discotic), which are common shapes for forming liquid crystalline phases (mesophases). However, it could serve as a core building block for designing more complex liquid crystalline molecules.

Synthesis of Derivatives for Liquid Crystalline Phases

To induce liquid crystalline behavior, derivatives of this compound would need to be synthesized. This typically involves attaching long, flexible alkyl or alkoxy chains to the rigid core. These flexible chains promote the formation of ordered, fluid phases upon heating. The position and number of these chains would be critical in determining the type of mesophase (e.g., nematic, smectic).

The presence of the trifluoromethoxy group could significantly influence the resulting mesophase behavior. Fluorinated groups are known to affect intermolecular interactions, polarity, and steric packing, which are all crucial factors in the formation and stability of liquid crystal phases. nih.govmdpi.com Studies on other fluorinated mesogens have shown that such substitutions can lead to the formation of specific smectic phases and can impact transition temperatures. nih.govresearchgate.net

Supramolecular Chemistry and Self-Assembly

The study of non-covalent interactions is fundamental to understanding how molecules organize in the solid state, which in turn dictates their material properties. nih.govrsc.org For this compound, several types of non-covalent interactions would be expected to play a role in its self-assembly.

Investigation of Non-Covalent Interactions for Designed Architectures

The key interactions governing the self-assembly of this compound would likely include:

π-π Stacking: The electron-rich naphthalene and phenyl rings can interact through π-π stacking, which is a primary driving force for the assembly of aromatic molecules.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron clouds of the aromatic rings on a neighboring molecule.

Fluorine-Involved Interactions: The highly electronegative fluorine atoms of the trifluoromethoxy group can participate in various weak interactions, such as C-F···H-C hydrogen bonds or dipole-dipole interactions. These can provide directional control over the molecular packing.

These non-covalent interactions are crucial in fields like crystal engineering and the design of functional materials. nih.govacs.org By understanding and controlling these weak forces, it might be possible to design specific solid-state architectures of this compound or its derivatives, leading to materials with tailored electronic or optical properties. Advanced techniques for visualizing and analyzing these interactions, both computationally and experimentally, would be essential in such research. nih.gov

Crystal Engineering Studies and Polymorphism

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, studies in this area would involve the controlled crystallization of the compound to form single crystals suitable for X-ray diffraction analysis. This analysis would reveal the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which are crucial for its application. Investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize any different crystalline forms. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) would be employed to study the thermodynamic relationships between different polymorphs and their phase transitions.

Photophysical Investigations

The photophysical properties of a molecule describe its interaction with light, including the processes of light absorption, emission, and non-radiative decay. The presence of the naphthalene and trifluoromethoxy-substituted phenyl groups in this compound suggests it may possess interesting photophysical characteristics for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, or as a component in other photoactive materials.

To understand the electronic transitions of this compound, its absorption (UV-Vis) and emission (fluorescence) spectra would be recorded in a range of solvents with varying polarities. The absorption spectrum provides information about the wavelengths of light the molecule absorbs to move to an excited electronic state. The emission spectrum reveals the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

By analyzing the shifts in the absorption and emission maxima (solvatochromism) in different solvents, insights into the nature of the electronic transitions and the dipole moments of the ground and excited states can be gained. This data is often presented in a table format, though no such data has been published for this specific compound.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable property for applications in lighting and displays. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

These parameters are crucial for characterizing the performance of a fluorescent material. The quantum yield is typically determined relative to a standard with a known quantum yield. The fluorescence lifetime is measured using time-resolved fluorescence spectroscopy techniques, such as time-correlated single-photon counting (TCSPC). Again, no specific experimental data for this compound is available in the literature.

Techniques such as transient absorption spectroscopy can be used to probe the excited states and follow their decay pathways on timescales from femtoseconds to microseconds. Understanding these dynamics is essential for designing molecules with specific photophysical properties, for example, to maximize fluorescence for OLEDs or to promote intersystem crossing for applications in photodynamic therapy. However, specific studies on the excited-state dynamics of this compound have not been reported.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(3-(Trifluoromethoxy)phenyl)naphthalene

As of this writing, there are no specific academic findings available for this compound in the public domain. Research on analogous compounds, such as isomers with the trifluoromethoxy group at different positions, suggests that this class of molecules is of interest in medicinal chemistry and materials science. For instance, related naphthalene (B1677914) derivatives have been investigated for their potential biological activities. The introduction of a trifluoromethoxy group can enhance a compound's lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

General synthesis methods for similar biaryl compounds, such as the Suzuki-Miyaura coupling, are well-established. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. It is plausible that this compound could be synthesized via this route.

Unexplored Avenues and Remaining Research Challenges

Given the lack of research, the entire field of study for this compound remains unexplored. Key research challenges would begin with its fundamental synthesis and characterization.

Primary Research Challenges:

Synthesis and Optimization: Developing an efficient and scalable synthesis protocol would be the first challenge. While methods like the Suzuki-Miyaura coupling are likely applicable, optimizing reaction conditions such as the catalyst, solvent, and temperature would be necessary to achieve a good yield and purity.

Physicochemical Characterization: Once synthesized, the compound would need to be thoroughly characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its three-dimensional arrangement.

Exploration of Basic Properties: Fundamental physicochemical properties, such as its solubility, melting point, and electronic properties, are currently unknown and would need to be determined.

Unexplored Avenues of Research:

Biological Activity Screening: A significant unexplored avenue is the investigation of its biological effects. The presence of the fluorinated phenylnaphthalene scaffold suggests potential for various biological activities. Screening this compound against a panel of biological targets, such as enzymes and receptors implicated in diseases, could reveal potential therapeutic applications.

Materials Science Applications: The unique electronic and photophysical properties of fluorinated aromatic compounds suggest that this compound could have applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or other electronic devices.

Prospective Research Trajectories for Novel Fluorinated Biaryl Compounds

The future of research into novel fluorinated biaryl compounds, including hypothetical studies on this compound, is likely to follow several key trajectories.

Medicinal Chemistry:

Development of Novel Therapeutics: A primary research direction will be the design and synthesis of new fluorinated biaryl compounds as potential drug candidates. The ability of fluorine to modulate pharmacokinetic and pharmacodynamic properties makes it an attractive element to incorporate into new molecular entities. Research will likely focus on therapeutic areas where naphthalene derivatives have already shown promise, such as in the development of anti-inflammatory and anti-cancer agents.

Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how the position and number of fluorine-containing substituents on the biaryl scaffold affect biological activity will be crucial. This would involve synthesizing a library of related compounds and evaluating their biological effects to build comprehensive SAR models.

Materials Science:

Advanced Organic Materials: There is growing interest in the development of fluorinated organic materials for electronic and optical applications. Future research could explore the use of fluorinated biaryl compounds in the design of materials with tailored properties, such as high thermal stability, specific emission spectra, and improved charge transport characteristics for use in semiconductors and displays.

Fluorinated Polymers: The incorporation of fluorinated biaryl units into polymers could lead to the development of high-performance materials with enhanced thermal resistance, chemical inertness, and low dielectric constants. Research in this area could focus on creating new polymers for applications in the aerospace and microelectronics industries.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethoxy)phenyl)naphthalene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of trifluoromethoxy-substituted naphthalenes often involves radical trifluoromethylation or coupling reactions. For example, radical intermediates can be generated using photoredox catalysts (e.g., Ru(bpy)₃²⁺) under UV light to introduce the trifluoromethoxy group to the naphthalene backbone . Optimization should focus on:

- Catalyst selection: Transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling of aryl halides with trifluoromethoxy precursors.

- Solvent systems: Use anhydrous DMF or THF to minimize hydrolysis of sensitive intermediates.

- Temperature control: Reactions typically proceed at 80–120°C, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming the trifluoromethoxy group (-OCF₃) at δ ~55–60 ppm. ¹H NMR resolves naphthalene protons (δ 7.2–8.5 ppm), with coupling patterns identifying substitution positions .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ with <2 ppm error.

- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for trifluoromethoxy-substituted naphthalenes?

Methodological Answer: Discrepancies often arise from variations in exposure models or metabolite detection. A systematic approach includes:

- In vitro/in vivo correlation: Compare hepatic microsome assays (e.g., CYP450 metabolism) with rodent studies to identify species-specific metabolic pathways .

- Biomarker validation: Quantify stable adducts (e.g., naphthoquinone-protein conjugates) using LC-MS/MS to confirm oxidative stress mechanisms .

- Risk of Bias Assessment: Apply tiered criteria (Table C-7) to evaluate study reliability, focusing on exposure characterization and blinding protocols .

Q. What computational strategies predict the environmental fate of this compound?

Methodological Answer:

- QSPR Models: Use molecular descriptors (e.g., logP, polar surface area) to estimate biodegradation half-lives and soil adsorption coefficients (Koc) .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess persistence.

- Environmental Monitoring: Validate models with GC-MS analysis of water/sediment samples, focusing on hydrolysis products (e.g., trifluoromethoxy phenols) .

Q. How can researchers design studies to elucidate structure-activity relationships (SAR) for trifluoromethoxy-substituted naphthalenes?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substituents at the 2-, 4-, or 6-positions of the naphthalene ring to assess electronic effects.

- Biological Assays: Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.

- Data Analysis: Apply multivariate regression to correlate Hammett σ values (electron-withdrawing capacity) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.